molecular formula C11H13NO3 B078922 3,4-Dimethoxycinnamamide CAS No. 14773-40-1

3,4-Dimethoxycinnamamide

Cat. No. B078922
CAS RN: 14773-40-1
M. Wt: 207.23 g/mol
InChI Key: QUKZILHYXHKAKT-GQCTYLIASA-N
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Description

3,4-Dimethoxycinnamamide, also known as sinapamide, is a naturally occurring compound found in various plants, including mustard, horseradish, and wasabi. It belongs to the class of cinnamic acid derivatives and has been the subject of scientific research due to its potential health benefits.

Scientific Research Applications

  • Antiallergic Drug : 3,4-DAA is effective as an antiallergic drug, inhibiting hypersensitivity reactions such as homologous passive cutaneous anaphylaxis in rats and guinea pigs. It also decreases anaphylactic mediator release from guinea pig lungs and shows potential clinical application for certain allergic-related diseases, especially asthma caused by reaginic antibody (Koda et al., 1976).

  • Treatment of Allergic Rhinitis : In clinical evaluations, 3,4-DAA has been compared to disodium cromoglycate (DSCG) for treating perennial nasal allergy. It is considered a mild mast cell stabilizer with minimal side effects, comparable in efficacy to DSCG (Okuda et al., 1984).

  • Suppressing CD4+ T Cell Activation : It exhibits potent suppressive effects on the function of naïve human CD4+ T cells, important in the context of autoimmune diseases like multiple sclerosis and rheumatoid arthritis. Tranilast, a form of 3,4-DAA, inhibits T cell activation and proliferation, interfering with cytokine production (Hertenstein et al., 2011).

  • Allograft Immunorejection : In studies involving liver orthotopic transplants in rats, 3,4-DAA showed anti-inflammatory and anti-immunorejection properties. It could be significant in the treatment of allograft immunorejection (Sun et al., 2011).

  • Antifungal Activity : It has been identified in compounds isolated from Streptoverticillium morookaense and exhibits antifungal activity against Peronophythora litchii (Feng et al., 2007).

  • Anti-Inflammatory and Anti-Proliferative Effects : Some derivatives of 3,4-DAA, such as 2'-hydroxychalcones and flavones, show anti-inflammatory effects and inhibit the generation of inflammatory mediators (Ballesteros et al., 1995).

  • Skin Transplantation : 3,4-DAA can suppress skin transplantation rejection in mice and enhance the activity of indoleamine 2,3-dioxygenase (IDO), suggesting its utility in reducing transplant rejection damage (Ku, 2011).

  • Combination with Cyclosporin A : When combined with cyclosporin A in organ transplantation, 3,4-DAA preserves the immunosuppressive effect while reducing the side effects of cyclosporin A, indicating its potential as an adjunctive therapy in transplants (Xu Yong-gang et al., 2014).

Mechanism of Action

3,4-Dimethoxycinnamamide: (also known as 3,4-dihydroxycinnamic acid ) primarily targets histidine ammonia-lyase (HAL), an enzyme involved in the phenylpropanoid pathway. HAL catalyzes the conversion of L-histidine to trans-cinnamate and ammonia . This reaction is crucial for the biosynthesis of various secondary metabolites, including flavonoids and lignin .

Action Environment:

Environmental factors, such as light intensity, temperature, and soil conditions, can influence the efficacy and stability of this compound. For instance:

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H2,12,13)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKZILHYXHKAKT-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14773-40-1
Record name Cinnamamide, 3,4-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014773401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3,4-Dimethoxycinnamamide interact with Liver X Receptor α (LXRα) and what are the downstream effects?

A: While research on this compound is limited, a closely related compound, N-(4-trifluoromethylphenyl) this compound (TFCA), exhibits interesting interactions with LXRα. TFCA acts as an antagonist to LXRα, effectively inhibiting its activation by ligands. [] This inhibition leads to decreased expression of genes involved in lipogenesis (fat production) in the liver, effectively reducing lipid accumulation. [] Further research is needed to determine if this compound shares a similar mechanism of action.

Q2: Where was this compound discovered in nature?

A: this compound was isolated from the solid culture of the bacterium Streptoverticillium morookaense. [] This discovery highlights the potential of microorganisms as sources of novel bioactive compounds. Further investigations into the biological activities of this compound are warranted.

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